{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (molecular formula: C₁₇H₁₅N₃O₃S) is a triazole-based derivative featuring a sulfanyl acetic acid moiety. Its structure includes a 4-methoxyphenyl group at position 5 and a phenyl group at position 4 of the triazole ring.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-14-9-7-12(8-10-14)16-18-19-17(24-11-15(21)22)20(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEERZZPCEQJFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357590 | |
| Record name | ST078811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18204-66-5 | |
| Record name | ST078811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl and Phenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.
Attachment of the Sulfanylacetic Acid Moiety: This step involves the reaction of the triazole intermediate with thioglycolic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s electronic properties.
Substitution: The methoxyphenyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, a study highlighted its potential against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong activity .
Antifungal Properties
Triazole compounds are well-known for their antifungal activities. The compound {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has shown promising results in inhibiting the growth of fungi such as Candida albicans and Aspergillus niger. A comparative analysis revealed that its effectiveness is enhanced when combined with other antifungal agents .
Anticancer Potential
Studies have indicated that triazole derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Results demonstrated significant cell growth inhibition, suggesting its potential as a chemotherapeutic agent .
Herbicidal Activity
The compound has been investigated for its herbicidal properties, particularly against common agricultural weeds. Laboratory tests showed that it effectively inhibits the germination and growth of several weed species, making it a candidate for developing new herbicides .
Plant Growth Regulation
In addition to its herbicidal effects, the compound has been studied for its role as a plant growth regulator. It was observed to enhance root development and overall plant vigor in certain crops, indicating potential applications in agricultural productivity enhancement .
Synthesis of Advanced Materials
The unique structural features of this compound make it suitable for synthesizing advanced materials such as polymers and nanocomposites. Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability .
Photovoltaic Applications
Recent developments suggest that triazole derivatives can be utilized in photovoltaic cells to enhance light absorption and energy conversion efficiency. Preliminary results show improved performance metrics when used as an additive in solar cell fabrication processes .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceutical | Antimicrobial | Effective against S. aureus and E. coli |
| Antifungal | Inhibits growth of C. albicans | |
| Anticancer | Significant cytotoxicity on cancer cell lines | |
| Agricultural | Herbicidal Activity | Inhibits germination of agricultural weeds |
| Plant Growth Regulation | Enhances root development | |
| Material Science | Advanced Materials | Improves mechanical strength in polymers |
| Photovoltaics | Enhances energy conversion efficiency |
Mechanism of Action
The mechanism of action of {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the sulfanyl group can interact with thiol-containing proteins, altering their function. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity : Methoxyphenyl groups increase logP values compared to chlorophenyl or hydrophilic substituents (e.g., sulfamoyl), influencing blood-brain barrier penetration .
Biological Activity
The compound {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C23H21N5O2S
- Molecular Weight : 421.51 g/mol
Structural Features
- The triazole ring system contributes to the compound's biological activity.
- Presence of a methoxy group enhances lipophilicity and may influence receptor interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, compounds derived from triazoles have shown moderate to good activity against various bacterial strains. The specific antimicrobial activity of this compound remains to be fully elucidated but can be inferred from related compounds in literature.
| Compound | Activity | Reference |
|---|---|---|
| Triazole derivatives | Moderate to good antimicrobial activity | |
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Antimicrobial against E. coli |
Anticancer Activity
Triazole derivatives have been investigated for their potential anticancer effects. In particular, studies indicate that modifications on the triazole scaffold can lead to enhanced cytotoxicity against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Growth
In a study assessing the growth inhibition properties of triazole derivatives, compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 10 | Apoptosis induction |
| MCF7 (breast cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole compounds has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Triazoles may modulate signaling pathways such as NF-kB and MAPK, reducing the expression of inflammatory mediators.
Pharmacological Evaluation
A comprehensive pharmacological evaluation highlighted the following findings:
- Synthesis : The compound was synthesized using standard organic synthesis techniques involving nucleophilic substitution reactions.
- Characterization : Characterization was performed using NMR, IR spectroscopy, and mass spectrometry.
- Biological Testing : Various in vitro assays were conducted to evaluate its biological activities.
Summary of Findings
The compound showed promising results in preliminary studies for antimicrobial and anticancer activities. Further research is needed to fully understand its mechanisms and optimize its efficacy.
Q & A
Q. What are the optimal synthetic routes for {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol, 6–8 hours, 60–80°C) .
- Step 2: Introduction of the sulfanylacetic acid moiety through nucleophilic substitution, using potassium carbonate as a base and absolute alcohol as solvent .
- Critical Parameters: Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yields (reported 60–85%). Purification via recrystallization (ethanol/water) or column chromatography is recommended .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the triazole ring and substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 396.1) and fragmentation pathways .
- X-ray Diffraction: Single-crystal X-ray analysis (e.g., Bruker APEXII CCD) determines absolute configuration and dihedral angles between aromatic rings (e.g., 82–89°) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Forced Degradation Studies: Expose the compound to acidic/basic/oxidative stress (e.g., 0.1M HCl/NaOH, H2O2) and monitor degradation via HPLC. Mass balance ≥98% indicates stability .
- Thermal Analysis: TGA/DSC evaluates decomposition temperatures (typically >200°C for triazoles) .
Advanced Research Questions
Q. How can crystallographic data refinement challenges be addressed using SHELX software?
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS).
- Refinement in SHELXL: Apply restraints for disordered moieties (e.g., methoxyphenyl groups) and validate via R-factor convergence (target R1 < 0.05). Hydrogen bonding networks (e.g., N–H⋯N) can be modeled using Fourier difference maps .
- Example: A monoclinic P21/c space group with a = 14.2542 Å, b = 16.3273 Å was resolved with wR2 = 0.159 .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative SAR Studies: Analyze analogs with systematic substitutions (Table 1). For example, replacing 4-methoxyphenyl with furan-2-yl reduces antifungal activity by 40% .
- Assay Standardization: Replicate studies under controlled conditions (e.g., fixed pH, ATP concentration in kinase assays) to isolate structural effects .
Q. Table 1: Structural Analogs and Bioactivity Trends
| Compound Modifications | Key Bioactivity Changes | Reference |
|---|---|---|
| 4-Methoxyphenyl → Furan-2-yl | ↓ Antifungal activity | |
| Sulfanylacetic acid → Amide derivative | ↑ Cytotoxicity (IC50 = 12 μM) | |
| Phenyl → Pyridinyl | Enhanced enzyme inhibition (Ki = 8 nM) |
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Docking Studies (AutoDock Vina): Map the sulfanyl group’s hydrogen-bonding with catalytic residues (e.g., Tyr158 in tyrosinase) .
- MD Simulations (GROMACS): Simulate binding stability over 100 ns; RMSD < 2 Å indicates robust target engagement .
Q. What are the methodological considerations for studying degradation pathways?
- LC-MS/MS Analysis: Identify major degradation products (e.g., sulfoxide derivatives via oxidation) and propose pathways .
- Isotope Labeling: Track 13C-labeled acetic acid moieties to confirm cleavage sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
